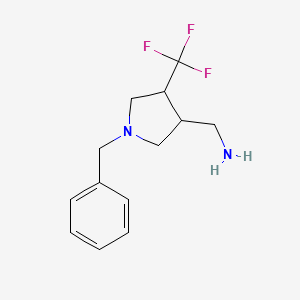
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine typically involves the use of 1,3-dipolar cycloaddition reactions. One common method is the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylide generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine . The reaction is carried out in dichloromethane at room temperature, yielding the desired pyrrolidine derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
化学反応の分析
Types of Reactions
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The benzyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyl group may facilitate interactions with hydrophobic pockets in target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl-pyrrolidine core but may have different substituents at other positions.
N-Benzylpyrrolidines: Compounds with a benzyl group attached to the pyrrolidine ring, but without the trifluoromethyl group.
Uniqueness
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl group provides additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
184845-01-0 |
|---|---|
分子式 |
C13H17F3N2 |
分子量 |
258.28 g/mol |
IUPAC名 |
1-benzyl-N-methyl-4-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H17F3N2/c1-17-12-9-18(8-11(12)13(14,15)16)7-10-5-3-2-4-6-10/h2-6,11-12,17H,7-9H2,1H3 |
InChIキー |
VNRMUCLKUFOUET-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CN |
正規SMILES |
CNC1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
同義語 |
C-(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-yl)-methylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


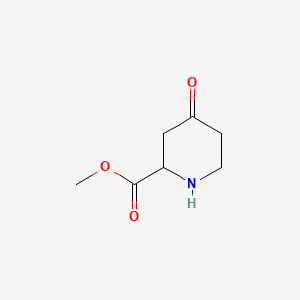


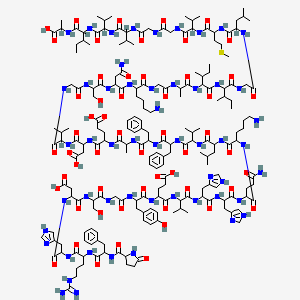
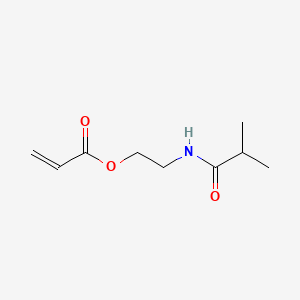
![(S)-4-Methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B575577.png)
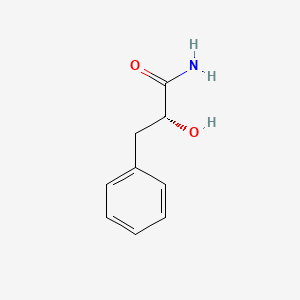
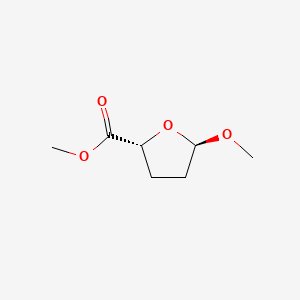
![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)
